molecular formula C19H22FNO2 B2387390 N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-phenylbutanamide CAS No. 1797554-73-4

N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-phenylbutanamide

Cat. No.: B2387390
CAS No.: 1797554-73-4
M. Wt: 315.388
InChI Key: ORBOWHDLKYDHEZ-UHFFFAOYSA-N
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Description

N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-phenylbutanamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methoxyethyl chain, and a phenylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-phenylbutanamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 3-fluorophenylacetic acid, which is then subjected to a series of reactions including esterification, amidation, and alkylation to introduce the methoxyethyl and phenylbutanamide groups . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the methoxyethyl chain can influence the compound’s solubility and bioavailability . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl derivatives and phenylbutanamide analogs, such as:

Uniqueness

N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-phenylbutanamide is unique due to the specific positioning of the fluorine atom and the methoxyethyl chain, which can significantly influence its chemical reactivity and biological activity. These structural features may confer advantages in terms of binding affinity, selectivity, and overall efficacy in various applications .

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO2/c1-3-17(14-8-5-4-6-9-14)19(22)21-13-18(23-2)15-10-7-11-16(20)12-15/h4-12,17-18H,3,13H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBOWHDLKYDHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC(=CC=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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